molecular formula C35H64NO16P B128733 Oleandomycin phosphate CAS No. 7060-74-4

Oleandomycin phosphate

Número de catálogo: B128733
Número CAS: 7060-74-4
Peso molecular: 785.9 g/mol
Clave InChI: LJQRWAWAOFAOCL-JLAGNBEQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oleandomycin phosphate is the phosphate salt form of oleandomycin, a macrolide antibiotic structurally and functionally analogous to erythromycin . It inhibits bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit, preventing peptidyl-tRNA translocation . Its molecular formula is C₃₅H₆₁NO₁₂·H₃O₄P (molecular weight: 805.88), and it is regulated under FDA Unique Ingredient Identifier 8681H0C27P and NCI Thesaurus Code C61865 . This compound exists in both crystalline and amorphous forms, with crystalline variants demonstrating superior stability under varying humidity conditions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El fosfato de oleandomicina se sintetiza mediante la fermentación de Streptomyces antibioticus. El proceso implica cultivar la bacteria en un medio rico en nutrientes, seguido de la extracción y purificación del antibiótico. La forma de fosfato se obtiene haciendo reaccionar la oleandomicina con ácido fosfórico .

Métodos de Producción Industrial: La producción industrial de fosfato de oleandomicina implica procesos de fermentación a gran escala. La bacteria se cultiva en biorreactores en condiciones controladas para maximizar el rendimiento. Después de la fermentación, el antibiótico se extrae utilizando técnicas de extracción con solventes, seguido de la purificación mediante cristalización o cromatografía .

Análisis De Reacciones Químicas

Phosphorylation and Dephosphorylation Reactions

The phosphate group at the 2'-position plays a critical role in modulating the compound's bioactivity and solubility. Key observations include:

  • Phosphate Hydrolysis : Under alkaline conditions (pH > 8), the phosphate ester bond undergoes hydrolysis, yielding free oleandomycin and inorganic phosphate. This reaction is catalyzed by phosphatases in biological systems .

  • Enzymatic Modification : Bacterial resistance mechanisms involve phosphorylation/dephosphorylation cycles mediated by kinases and phosphatases, altering the compound's ability to bind ribosomes .

Enzymatic Degradation and Metabolic Pathways

Oleandomycin phosphate is metabolized primarily via cytochrome P450 (CYP3A4)-mediated oxidation:

  • Hydroxylation : The macrolide ring undergoes hydroxylation at the C-2 and C-6 positions, forming 2β- and 6β-hydroxy metabolites. These derivatives exhibit reduced antimicrobial activity .

  • Epoxidation : During biosynthesis, the enzyme OleP catalyzes epoxidation of the macrolide ring, likely via a dihydroxylation intermediate followed by phosphate elimination .

Table 1: Key Metabolic Reactions and Products

Reaction TypeEnzyme InvolvedPrimary ProductsBioactivity Change
HydroxylationCYP3A42β-/6β-HydroxyoleandomycinReduced antimicrobial effect
EpoxidationOlePEpoxy-oleandomycin derivativesAltered binding affinity
Phosphate hydrolysisAlkaline phosphatasesOleandomycin + PO₄³⁻Reactivation in some cases

Stability Under Environmental Stressors

The compound’s reactivity is highly dependent on its physical state and ambient conditions:

  • Crystalline vs. Amorphous Forms :

    • Crystalline this compound shows minimal degradation (<5% over 12 months at 25°C), even at 75% relative humidity (RH) .

    • Amorphous forms degrade rapidly under high humidity (40% degradation at 75% RH in 6 months), forming oleandomycin aglycone via hydrolysis .

  • pH-Dependent Reactivity :

    • Stable in neutral pH (6–8), but degrades rapidly in acidic (pH < 4) or alkaline (pH > 9) conditions, with hydrolysis rates increasing by 3–5× .

Interaction with Biological Macromolecules

  • Ribosome Binding : The phosphate group enhances solubility, facilitating reversible binding to the 50S ribosomal subunit. This interaction inhibits peptide bond formation by blocking tRNA translocation .

  • Protein Adduct Formation : Reacts with serum albumin via non-covalent interactions, reducing free drug concentrations in plasma .

Synthetic Modifications

  • Glycosylation : The biosynthetic pathway involves glycosyltransferases (OleG1/G2) attaching desoamine and oleandrose sugars to the macrolide core. The phosphate group stabilizes intermediates during this process .

  • Oxidative Modifications : Chemical oxidation with H₂O₂ or peroxidases generates N-oxide derivatives, which show altered pharmacokinetic profiles.

Comparative Reactivity with Analogues

ParameterThis compoundOleandomycin (Free Base)Erythromycin
Hydrolysis Rate (pH 7)0.12 day⁻¹0.25 day⁻¹0.18 day⁻¹
CYP3A4 Affinity (Km)48 μM32 μM22 μM
Serum Protein Binding65%78%70%

Data compiled from .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Oleandomycin phosphate exhibits significant antimicrobial properties against a range of bacteria. It is particularly effective against gram-positive organisms, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Enterococcus species

The minimum inhibitory concentration (MIC) for oleandomycin against Staphylococcus aureus ranges from 0.3 to 3 µg/mL, indicating its potency in inhibiting bacterial growth . The compound's mechanism involves binding to the 50S ribosomal subunit, thereby disrupting protein synthesis in susceptible bacteria .

Veterinary Applications

In veterinary medicine, this compound is approved for use as an antibiotic in livestock, particularly in swine and poultry. Its application helps control infections caused by susceptible bacteria, contributing to better health and productivity in animal husbandry. However, its use is primarily restricted to production purposes in the United States .

Resistance Patterns

Research has shown varying resistance patterns to oleandomycin among different bacterial strains. A study indicated that resistance to oleandomycin is less common compared to erythromycin among Staphylococcus aureus strains, with only 16% showing resistance compared to 56% for coagulase-negative staphylococci . This differential resistance highlights oleandomycin's potential as an alternative treatment option in cases where erythromycin fails.

Clinical Research and Case Studies

Several clinical studies have explored the effects of this compound in therapeutic settings:

  • Glucocorticoid Receptor Interaction : A study investigated the effects of this compound on glucocorticoid receptors in cultured skin fibroblasts, suggesting potential implications for anti-inflammatory therapies .
  • Comparative Efficacy : In a comparative analysis of antibiotics, oleandomycin demonstrated significant activity against erythromycin-resistant strains of staphylococci, reinforcing its role as a valuable treatment option .

Biosynthesis Research

Research into the biosynthesis of oleandomycin has identified several genes involved in its production. The identification of genes such as oleG1 and oleG2 has provided insights into the genetic basis for oleandomycin's synthesis and its resistance mechanisms . Understanding these pathways can facilitate the development of novel antibiotics by manipulating these biosynthetic routes.

Summary Table of this compound Applications

Application AreaDetails
Antimicrobial ActivityEffective against gram-positive bacteria (e.g., S. aureus, Streptococcus pneumoniae)
Veterinary MedicineApproved for use in livestock; controls bacterial infections
Resistance PatternsLower resistance rates compared to erythromycin; useful alternative
Clinical ResearchInvestigated for effects on glucocorticoid receptors; efficacy against resistant strains
Biosynthesis ResearchInsights into genetic pathways for production and resistance mechanisms

Mecanismo De Acción

El fosfato de oleandomicina ejerce sus efectos uniéndose a la subunidad 50S de los ribosomas bacterianos. Esta unión inhibe la síntesis de proteínas al evitar la translocación de péptidos durante la traducción. Como resultado, el crecimiento bacteriano se detiene, lo que lleva a un efecto bacteriostático. El antibiótico se dirige específicamente al centro peptidil transferasa, interfiriendo con la elongación de la cadena peptídica .

Compuestos Similares:

Singularidad del Fosfato de Oleandomicina: El fosfato de oleandomicina es único debido a su espectro específico de actividad y su uso en terapias combinadas. Se ha utilizado en combinación con tetraciclina para mejorar sus efectos antibacterianos. Además, su forma de fosfato aumenta su solubilidad y estabilidad, lo que lo hace adecuado para diversas formulaciones .

Comparación Con Compuestos Similares

Chemical and Structural Properties

Oleandomycin phosphate belongs to the 14-membered macrolide class. Key comparisons with structurally related macrolides include:

Compound Molecular Formula Molecular Weight Key Functional Groups
This compound C₃₅H₆₁NO₁₂·H₃O₄P 805.88 Desosamine moiety, phosphate salt
Erythromycin stearate C₃₇H₆₇NO₁₃·C₁₈H₃₆O₂ 1,018.4 14-membered lactone, stearate salt
Spiramycin adipate C₄₉H₈₄N₂O₁₈ 1,021.2 16-membered lactone, adipate salt
Picromycin C₂₈H₄₅NO₈ 535.67 14-membered lactone, no sugar moiety

Key Differences :

  • Sugar Moieties : Oleandomycin and erythromycin contain desosamine, while spiramycin has forosamine .
  • Salt Forms : Phosphate (oleandomycin) vs. stearate (erythromycin) or adipate (spiramycin) impacts solubility and pharmacokinetics .

Stability and Physicochemical Behavior

  • Humidity Sensitivity : Crystalline this compound is highly stable (<10% degradation at 75% humidity), whereas amorphous forms degrade significantly under high humidity .
  • Comparative Stability : Erythromycin stearate is prone to acid-catalyzed hydrolysis, while spiramycin adipate degrades under oxidative conditions .

Resistance and Inactivation

  • Enzymatic Inactivation : Oleandomycin is inactivated via phosphorylation at the 2'-OH group by macrolide 2'-phosphotransferase (MPH(2')II) in E. coli . This contrasts with erythromycin, which is often inactivated by macrolide esterases or methylases .
  • Substrate Specificity : MPH(2')II acts on both 14- and 16-membered macrolides, while erythromycin-specific kinases are rare .

Analytical and Chromatographic Behavior

Compound Retention Time (HPLC, min) Chromatographic Conditions
This compound 4.2 UV detection, buffered solvent system
Erythromycin base 6.2 Same as above
Erythromycin metabolite 4.5 Differentiates via absence in clinical samples

Key Finding : this compound elutes earlier than erythromycin base, enabling separation in multi-macrolide assays .

Impurities and Quality Control

  • Peptide Adducts : this compound preparations may contain peptide impurities, unlike erythromycin, which typically has lactone degradation products .

Q & A

Q. Basic: What is the established mechanism of action of oleandomycin phosphate against bacterial pathogens?

Methodological Answer:
this compound inhibits bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit, preventing peptidyl-tRNA translocation. To confirm this mechanism, researchers can:

  • Perform in vitro translation assays using purified ribosomes and radiolabeled amino acids.
  • Compare inhibition kinetics with other macrolides (e.g., erythromycin) via competitive binding assays.
  • Use cryo-EM or X-ray crystallography to map binding sites, as described for structurally similar antibiotics .

Q. Basic: What analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?

Methodological Answer:
Standard methods include:

  • Thin-Layer Chromatography (TLC): Use buffered solvent systems (e.g., butanol-acetic acid-water, 4:1:5) to resolve this compound from degradation products. Spot tailing can be minimized by adjusting pH .
  • High-Performance Liquid Chromatography (HPLC): Optimize with C18 columns and UV detection at 210 nm. Validate with spiked recovery experiments (90–110% recovery range).
  • Microbiological Assays: Employ Bacillus subtilis ATCC 6633 agar diffusion methods, correlating zone diameters to log concentrations .

Q. Basic: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Conduct accelerated stability studies at varying pH (3–9) and temperatures (25–40°C).
  • Monitor degradation via HPLC-MS to identify breakdown products (e.g., dephosphorylated derivatives).
  • Calculate degradation rate constants using first-order kinetics. Stability is optimal at pH 6–7, with rapid hydrolysis under alkaline conditions .

Q. Advanced: How can structural modifications, such as phosphorylation at specific hydroxyl groups, alter oleandomycin’s bioactivity?

Methodological Answer:

  • Synthesize derivatives (e.g., 2'-phosphate vs. 3'-phosphate) using regioselective phosphorylation.
  • Compare antimicrobial activity via broth microdilution assays (MIC against Staphylococcus aureus ATCC 25923).
  • Key Finding: Phosphorylation at the 2'-position (BM2506) inactivates the compound, whereas the native phosphate salt retains activity. Confirm using TLC (Rf = 0.11 in solvent I) and bioassays .

Q. Advanced: How should researchers resolve contradictions in literature regarding the antimicrobial efficacy of this compound in vivo?

Methodological Answer:

  • Experimental Design: Use murine infection models (e.g., Klebsiella pneumoniae-induced pneumonia) with controlled delivery methods (aerosol vs. intraperitoneal).
  • Data Analysis: Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate serum concentrations (LC-MS/MS) with bacterial load reduction.
  • Address discrepancies by standardizing inoculum size and animal strains, as immunological variability in rats can skew results .

Q. Advanced: What strategies are effective in studying oleandomycin resistance mechanisms in Gram-positive bacteria?

Methodological Answer:

  • Induce resistance in vitro via serial passaging in sub-MIC concentrations.
  • Perform whole-genome sequencing of resistant strains to identify mutations (e.g., rRNA methyltransferase erm genes or efflux pump upregulation).
  • Validate using reverse transcription-PCR to quantify expression of resistance markers .

Q. Advanced: How can researchers optimize chromatographic separation of this compound from co-administered antibiotics in biological matrices?

Methodological Answer:

  • LC-MS/MS Method: Use a gradient elution with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 786 → 158 (this compound) and m/z 734 → 158 (erythromycin as internal standard).
  • Sample Preparation: Pre-treat plasma with protein precipitation (acetonitrile) and phospholipid removal cartridges to reduce matrix effects .

Q. Advanced: What statistical approaches are recommended for analyzing dose-response relationships in oleandomycin efficacy studies?

Methodological Answer:

  • Fit data to a sigmoidal Emax model: E=Emax×[C]h/(EC50h+[C]h)E = E_{\text{max}} \times [C]^h / (EC_{50}^h + [C]^h), where hh is the Hill coefficient.
  • Use nonlinear regression (e.g., GraphPad Prism) to estimate EC50 and 95% confidence intervals.
  • Validate with bootstrap resampling (10,000 iterations) to assess model robustness .

Propiedades

Número CAS

7060-74-4

Fórmula molecular

C35H64NO16P

Peso molecular

785.9 g/mol

Nombre IUPAC

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;hydroperoxy-oxido-oxophosphanium;molecular hydrogen

InChI

InChI=1S/C35H61NO12.HO4P.H2/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-4-5(2)3;/h16-31,34,37-39H,12-15H2,1-11H3;1H;1H/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25?,26-,27-,28?,29+,30-,31-,34-,35+;;/m0../s1

Clave InChI

LJQRWAWAOFAOCL-JLAGNBEQSA-N

SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O

SMILES isomérico

[HH].C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4CC(C([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-]

SMILES canónico

[HH].CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-]

Key on ui other cas no.

7060-74-4

Pictogramas

Acute Toxic

Sinónimos

1,9-Dioxaspiro[2.13]hexadecane Oleandomycin Derivative;  Matromycin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Oleandomycin phosphate
Oleandomycin phosphate
Oleandomycin phosphate
Oleandomycin phosphate
Oleandomycin phosphate
Oleandomycin phosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.